molecular formula C16H19BrN2O3 B13773572 Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide CAS No. 72050-74-9

Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide

Cat. No.: B13773572
CAS No.: 72050-74-9
M. Wt: 367.24 g/mol
InChI Key: OXTPDGAUZDWLCJ-UHFFFAOYSA-N
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Description

Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide is a chemical compound with a complex structure that includes a carbazate group, a phenoxybenzyl moiety, and a hydrobromide salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide typically involves multiple steps. One common method includes the reaction of alpha-methyl-p-phenoxybenzyl chloride with methyl carbazate in the presence of a base to form the desired carbazate. The final product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbazate group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxybenzyl moiety.

    Reduction: Reduced forms of the carbazate group.

    Substitution: Substituted carbazate derivatives.

Scientific Research Applications

Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive carbazate group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide involves its interaction with specific molecular targets. The carbazate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The phenoxybenzyl moiety may contribute to the compound’s ability to interact with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbazate: A simpler carbazate compound with similar reactivity but lacking the phenoxybenzyl moiety.

    Phenoxybenzyl derivatives: Compounds with similar aromatic structures but different functional groups.

Uniqueness

Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide is unique due to the combination of its carbazate and phenoxybenzyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications that require specific interactions with biological molecules or chemical intermediates.

Properties

CAS No.

72050-74-9

Molecular Formula

C16H19BrN2O3

Molecular Weight

367.24 g/mol

IUPAC Name

(methoxycarbonylamino)-[1-(4-phenoxyphenyl)ethyl]azanium;bromide

InChI

InChI=1S/C16H18N2O3.BrH/c1-12(17-18-16(19)20-2)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14;/h3-12,17H,1-2H3,(H,18,19);1H

InChI Key

OXTPDGAUZDWLCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC=CC=C2)[NH2+]NC(=O)OC.[Br-]

Origin of Product

United States

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